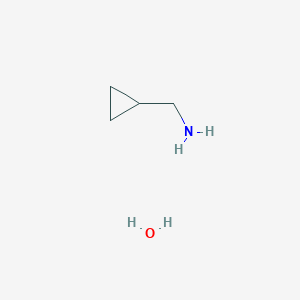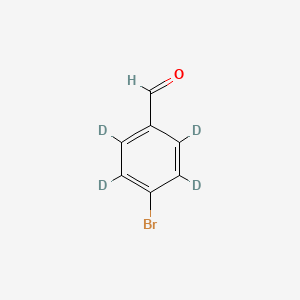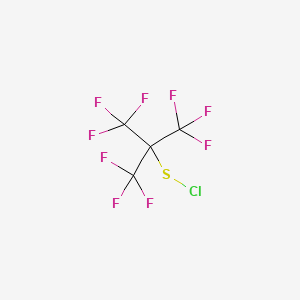
Perfluoro-tert-butylsulfenyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-tert-butylsulfenyl chloride is a chemical compound with the molecular formula C4ClF9S. It is known for its unique properties due to the presence of fluorine atoms, which impart high stability and reactivity. This compound is used in various scientific and industrial applications, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perfluoro-tert-butylsulfenyl chloride can be synthesized through several methods. One common approach involves the reaction of perfluoro-tert-butyl alcohol with thionyl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using specialized equipment to handle the reactive nature of the compound. The process may include steps such as distillation and purification to achieve the required quality for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro-tert-butylsulfenyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
Perfluoro-tert-butylsulfenyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is utilized in the study of biological systems where fluorinated compounds are of interest.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is employed in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism by which perfluoro-tert-butylsulfenyl chloride exerts its effects involves the reactivity of the sulfenyl chloride group. This group can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonafluoro-tert-butanesulfenyl chloride: Similar in structure but with different reactivity and applications.
Perfluoro-tert-butanol: Used in similar contexts but differs in its functional group and reactivity.
Uniqueness
Perfluoro-tert-butylsulfenyl chloride is unique due to its high stability and reactivity, which make it valuable in various chemical processes. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C4ClF9S |
|---|---|
Molekulargewicht |
286.55 g/mol |
IUPAC-Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] thiohypochlorite |
InChI |
InChI=1S/C4ClF9S/c5-15-1(2(6,7)8,3(9,10)11)4(12,13)14 |
InChI-Schlüssel |
HAXWYDQKSDDQCS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)SCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


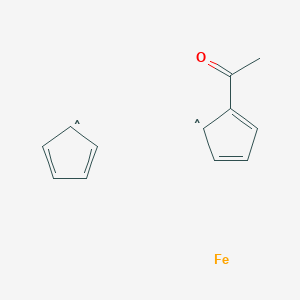
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)


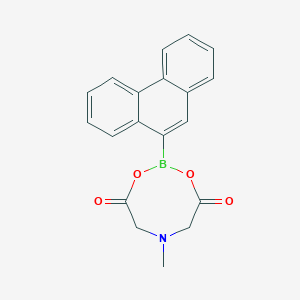
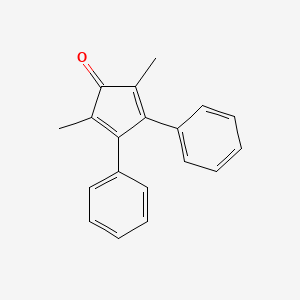


![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
